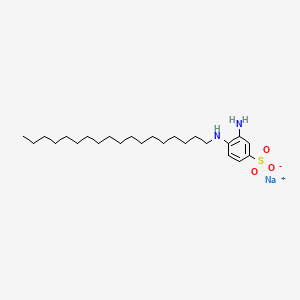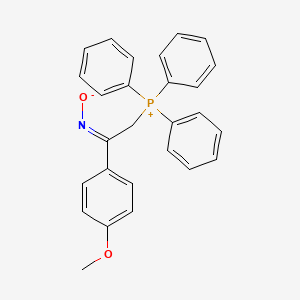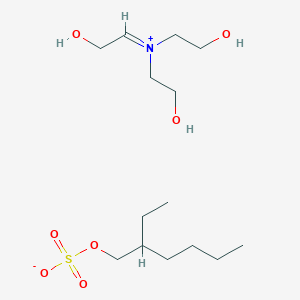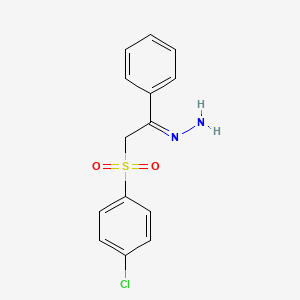
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is a complex organometallic compound that features a barium ion coordinated with two distinct organic ligands: 3-methylbenzoate and octadec-9-enoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium typically involves the reaction of barium salts with the corresponding organic acids. The process can be summarized as follows:
Preparation of Ligands: 3-Methylbenzoic acid and octadec-9-enoic acid are prepared through standard organic synthesis methods.
Formation of Barium Complex: Barium chloride or barium nitrate is reacted with the prepared organic acids in a suitable solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the barium complex.
Isolation and Purification: The resulting this compound complex is isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large-scale synthesis of 3-methylbenzoic acid and octadec-9-enoic acid.
Continuous Reaction Process: The barium salt and organic acids are continuously fed into a reactor, where the reaction conditions are optimized for maximum yield and purity.
Automated Isolation and Purification: Advanced filtration and drying techniques are employed to isolate and purify the barium complex efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The organic ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of 3-methylbenzoate and octadec-9-enoate.
Reduction: Reduced forms of the organic ligands.
Substitution: New barium complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium involves its interaction with molecular targets through coordination chemistry. The barium ion forms stable complexes with various ligands, influencing the reactivity and stability of the compound. The organic ligands play a crucial role in determining the compound’s overall properties and behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-(Octadec-9-enoato-O)oxoaluminum: Similar in structure but contains aluminum instead of barium.
(Z)-(Octadec-9-enoato-O)oxoaluminium: Another aluminum-based compound with similar organic ligands.
Uniqueness
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is unique due to the presence of barium, which imparts distinct chemical and physical properties compared to its aluminum counterparts
Eigenschaften
CAS-Nummer |
85702-49-4 |
|---|---|
Molekularformel |
C26H40BaO4 |
Molekulargewicht |
553.9 g/mol |
IUPAC-Name |
barium(2+);3-methylbenzoate;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.C8H8O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/q;;+2/p-2/b10-9-;; |
InChI-Schlüssel |
MOMRBIOOZZNUIV-XXAVUKJNSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
